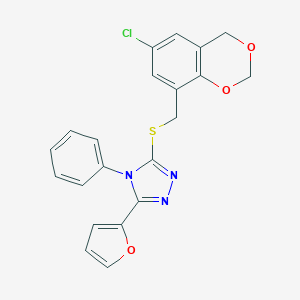
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzamides and is known to exhibit unique biochemical and physiological properties.
科学的研究の応用
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to exhibit potent and selective inhibition of certain enzymes in the brain, which could be useful in the treatment of various neurological disorders. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer research.
作用機序
The mechanism of action of 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood. However, it is known to selectively inhibit certain enzymes in the brain, which are involved in the regulation of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which could have therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of various neurological disorders. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer research.
実験室実験の利点と制限
One of the major advantages of 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its ease of synthesis. This compound can be synthesized in a laboratory setting with relative ease, making it a useful tool for scientific research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to determine the toxicity levels of this compound and its potential effects on human health.
将来の方向性
There are several future directions for research on 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of research is in the development of new therapies for neurological disorders such as Parkinson's disease and depression. Additionally, this compound could be further studied for its potential anticancer properties. Further research is also needed to determine the toxicity levels of this compound and its potential effects on human health.
合成法
The synthesis of 2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 6-propyl-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-fluoroaniline to produce the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
特性
製品名 |
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
|---|---|
分子式 |
C17H16FNO3 |
分子量 |
301.31 g/mol |
IUPAC名 |
2-fluoro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C17H16FNO3/c1-2-5-11-8-15-16(22-10-21-15)9-14(11)19-17(20)12-6-3-4-7-13(12)18/h3-4,6-9H,2,5,10H2,1H3,(H,19,20) |
InChIキー |
UBKLDOYUBNDZLB-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCO2 |
正規SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)






![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)